3-Bromo-4-chlorobenzene-1-sulfonyl fluoride
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Overview
Description
3-Bromo-4-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrClFO2S. It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical reactions and applications. This compound is characterized by the presence of bromine, chlorine, and sulfonyl fluoride groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-bromo-4-chlorobenzene. One common method is the reaction of 3-bromo-4-chlorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to consistent product quality. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The bromine and chlorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) and chlorine gas (for chlorination) are used. .
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Electrophilic Aromatic Substitution: The major products include nitro-substituted and further halogenated derivatives of the original compound
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorobenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, such as the active sites of enzymes. This covalent modification can lead to the inhibition of enzyme activity, making it a useful tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chlorobenzene-1-sulfonyl fluoride: Similar in structure but with different positional isomers of the substituents.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of bromine and chlorine.
Uniqueness
3-Bromo-4-chlorobenzene-1-sulfonyl fluoride is unique due to the combination of bromine, chlorine, and sulfonyl fluoride groups, which impart distinct reactivity and properties. This makes it particularly useful in applications requiring selective reactivity and covalent modification of target molecules .
Properties
Molecular Formula |
C6H3BrClFO2S |
---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
3-bromo-4-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H |
InChI Key |
PWAGHRFFGYTHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Br)Cl |
Origin of Product |
United States |
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